molecular formula C19H13F3N4O3 B2384175 (E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate CAS No. 1025653-41-1

(E)-[amino(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino pyridine-3-carboxylate

Cat. No. B2384175
CAS RN: 1025653-41-1
M. Wt: 402.333
InChI Key: MLFIDJMAVFJCCL-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound has been explored in the synthesis of heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, which are anticipated to possess hypertensive activity (Kumar & Mashelker, 2007).
  • A related trifluoromethyl-containing building block has been utilized for the preparation of aminopyrroles based on the 2H-azirine ring expansion strategy, leading to the formation of alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Biologically Active Compounds and Anticancer Agents

  • A novel series of pyridine derivatives with different heterocyclic rings has been synthesized, showing that the additive effect of the heterocyclic ring towards tumor cell lines enhances the antitumor activity, with certain compounds demonstrating higher antitumor activity than doxorubicin (Hafez & El-Gazzar, 2020).
  • The antiviral activity of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus has been investigated, with some compounds showing significant antiviral activity (Bernardino et al., 2007).

Molecular Synthons and Structural Studies

  • Compounds such as 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides have been prepared and utilized as synthons for the formation of other polyheterocyclic systems, indicating their utility in diverse synthetic pathways (Bakhite et al., 2005).
  • Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized and structurally investigated, highlighting their potential in modifying the photophysical properties of metal centers and the conformation and intermolecular interactions of ligands (Tzimopoulos et al., 2010).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3/c20-19(21,22)14-5-8-16(25-11-14)28-15-6-3-12(4-7-15)17(23)26-29-18(27)13-2-1-9-24-10-13/h1-11H,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFIDJMAVFJCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)ON=C(C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)O/N=C(\C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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